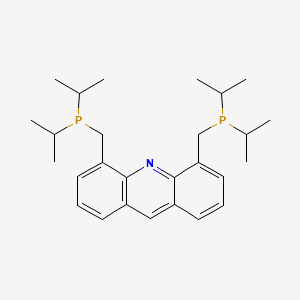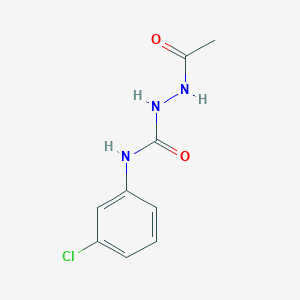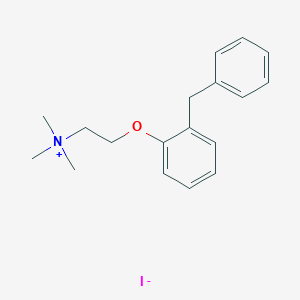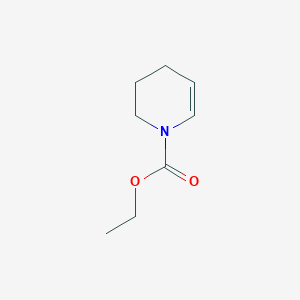
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
描述
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, also known by its IUPAC name 2H-Pyran, 3,4-dihydro- , is a heterocyclic compound with the molecular formula C5H8O . It exhibits a unique ring structure and has a molecular weight of approximately 84.12 g/mol .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. For instance, an enantioselective synthesis of methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been investigated, which could serve as a building block for related benzothiazine derivatives .
作用机制
The exact mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester is not fully understood, but it is believed to involve the activation of the nitric oxide pathway, which leads to the relaxation of vascular smooth muscle cells and the dilation of blood vessels. It may also act as a calcium channel blocker, which reduces the influx of calcium ions into the cells and decreases the contractility of the heart and blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, this compound ester are diverse and depend on the dose, route of administration, and target organ. It has been shown to increase the production of nitric oxide, cyclic guanosine monophosphate, and prostacyclin, which are important mediators of vasodilation and platelet aggregation inhibition. It also reduces the production of reactive oxygen species and inflammatory cytokines, which contribute to endothelial dysfunction and atherosclerosis. Furthermore, it enhances the release of acetylcholine, which is a neurotransmitter involved in memory and learning processes.
实验室实验的优点和局限性
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and easy availability. It can be used as a positive control in pharmacological assays that measure vasodilation, platelet aggregation, and inflammation. However, its short half-life and rapid metabolism may limit its use in in vivo studies, and its effects may be confounded by other factors, such as the presence of endogenous vasoactive substances and the variability of the experimental conditions.
未来方向
There are several future directions for the research of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester, including the development of more potent and selective analogs, the investigation of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases. Some of the potential areas of research include the treatment of Alzheimer's disease, stroke, and erectile dysfunction, as well as the prevention of cardiovascular complications in diabetes and obesity. The use of advanced techniques, such as molecular modeling, proteomics, and metabolomics, may provide new insights into the mechanism of action and the structure-activity relationship of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, this compound ester, and may facilitate the discovery of novel drug targets and biomarkers.
科学研究应用
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester has been extensively studied for its pharmacological properties, particularly its vasodilatory effects. It has been shown to increase blood flow to various organs and tissues, including the brain, heart, and skin, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases, such as hypertension, angina pectoris, and peripheral arterial occlusive disease. In addition, it has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, which suggest its potential application in the treatment of inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
ethyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILYONFEASZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451185 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111054-54-7 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




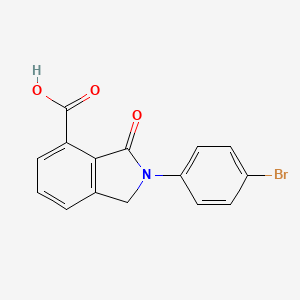

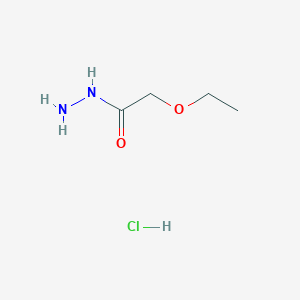

![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)

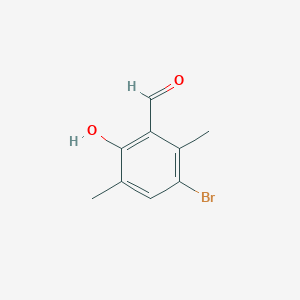
![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)
